

# Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR-171113 |           |
| Cat. No.:            | B170370   | Get Quote |

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of **FR-171113**, a potent antagonist of the G protein-coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of its selectivity against other GPCRs.

**FR-171113** is a non-peptide small molecule that has demonstrated significant antiplatelet activity by specifically targeting PAR1.[1] PAR1 is a key receptor in thrombosis, activated by thrombin, which plays a central role in blood coagulation. The activation of PAR1 on platelets leads to their aggregation, a critical step in the formation of blood clots.

# Quantitative Analysis of FR-171113's Receptor Activity

To provide a clear and concise overview of **FR-171113**'s potency and selectivity, the following table summarizes the key quantitative data from in vitro studies. The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%.



| Target<br>Receptor/P<br>athway | Agonist  | Assay Type              | FR-171113<br>IC50          | Reference<br>Compound | Reference<br>Compound<br>IC50 |
|--------------------------------|----------|-------------------------|----------------------------|-----------------------|-------------------------------|
| PAR1                           | Thrombin | Platelet<br>Aggregation | 0.29 μΜ                    | C186-65               | 15 μΜ                         |
| PAR1                           | TRAP-6   | Platelet<br>Aggregation | 0.15 μΜ                    | C186-65               | 20 μΜ                         |
| P2Y12<br>Receptor              | ADP      | Platelet<br>Aggregation | No inhibition<br>at 100 μM | -                     | -                             |
| GPVI<br>Receptor               | Collagen | Platelet<br>Aggregation | No inhibition<br>at 100 μM | -                     | -                             |
| PAR2                           | -        | Data not<br>available   | -                          | -                     | -                             |
| PAR3                           | -        | Data not<br>available   | -                          | -                     | -                             |
| PAR4                           | -        | Data not<br>available   | -                          | -                     | -                             |

TRAP-6 (Thrombin Receptor Agonist Peptide) is a synthetic peptide that specifically activates PAR1.

The data clearly indicates that **FR-171113** is a potent inhibitor of PAR1-mediated platelet aggregation.[1] Notably, it shows high selectivity for PAR1, as it does not inhibit platelet aggregation induced by ADP or collagen, which act through the P2Y12 and GPVI receptors, respectively.[1] This suggests that **FR-171113**'s antiplatelet effect is specifically mediated through the PAR1 signaling pathway.

Currently, there is a lack of publicly available data on the cross-reactivity of **FR-171113** with other members of the Protease-Activated Receptor family, namely PAR2, PAR3, and PAR4. While other non-peptide PAR1 antagonists like vorapaxar have demonstrated high selectivity over PAR2 and PAR4, direct experimental evidence for **FR-171113** is needed for a complete profile.



# **Signaling Pathways and Experimental Workflow**

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist
  PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170370#cross-reactivity-of-fr-171113-with-other-g-protein-coupled-receptors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com